REACTION_SMILES
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[CH3:1][c:2]1[n:3][c:4]2[c:5]([n:6]1[C:7](=[O:8])[O:9][C:10]([CH3:11])([CH3:12])[CH3:13])[cH:14][c:15]([C:26](=[O:27])[O:28][CH3:29])[cH:16][c:17]2[O:18][CH2:19][c:20]1[cH:21][cH:22][cH:23][cH:24][cH:25]1.[O:30]1[CH2:31][CH2:32][CH2:33][CH2:34]1.[OH-:35].[OH-:37].[Pd+2:36]>>[CH3:1][c:2]1[n:3][c:4]2[c:5]([n:6]1[C:7](=[O:8])[O:9][C:10]([CH3:11])([CH3:12])[CH3:13])[cH:14][c:15]([C:26](=[O:27])[O:28][CH3:29])[cH:16][c:17]2[OH:18]
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Name
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COC(=O)c1cc(OCc2ccccc2)c2nc(C)n(C(=O)OC(C)(C)C)c2c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cc(OCc2ccccc2)c2nc(C)n(C(=O)OC(C)(C)C)c2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Pd+2]
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Name
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Type
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product
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Smiles
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COC(=O)c1cc(O)c2nc(C)n(C(=O)OC(C)(C)C)c2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |